molecular formula C15H17N3O3 B4842490 N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea

N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea

Cat. No. B4842490
M. Wt: 287.31 g/mol
InChI Key: MCYGCNQSGADXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea, also known as DMPU, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, odorless, and highly polar compound that is used in various chemical reactions due to its unique properties.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea acts as a polar aprotic solvent due to its high dielectric constant and low nucleophilicity. It is a good solubilizer for polar and ionic compounds and can stabilize reactive intermediates. N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea has been found to be a good ligand for transition metal complexes and can form stable complexes with them.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea. However, it has been found to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea has several advantages over other polar aprotic solvents such as DMF and DMSO. It has a lower boiling point and is easier to remove from reaction mixtures. It is also less toxic and less expensive than DMF and DMSO. However, N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea has some limitations such as its low solubility for some non-polar compounds and its tendency to form stable complexes with transition metal catalysts.

Future Directions

There are several future directions for the research on N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea. One area of research could be the development of new synthetic methods using N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea as a solvent or reagent. Another area of research could be the use of N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea in the synthesis of new materials such as MOFs and zeolites. Additionally, the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea could be further studied to determine its potential applications in the biomedical field.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea is widely used as a solvent in various chemical reactions such as Grignard reactions, aldol condensations, and Suzuki couplings. It is also used as a reagent in the synthesis of various compounds such as heterocycles, peptides, and natural products. N-(3,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)urea has been found to be an effective solvent for the synthesis of metal-organic frameworks (MOFs) and zeolites.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-10-11-5-3-4-6-16-11/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYGCNQSGADXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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